Cas no 20390-21-0 (1,2-Propanediol, 3-(2-furanylmethoxy)-)

1,2-Propanediol, 3-(2-furanylmethoxy)-, is a furan-derived glycol ether with applications in organic synthesis and specialty chemical formulations. Its structure combines the reactivity of a furan ring with the solvency and stability of a propanediol backbone, making it useful as an intermediate in pharmaceuticals, agrochemicals, and functional materials. The furanylmethoxy group enhances its potential as a building block for heterocyclic compounds, while the propanediol moiety contributes to its miscibility with polar solvents. This compound may also serve as a precursor for biodegradable surfactants or polymer modifiers due to its balanced hydrophilicity and functional group versatility. Proper handling requires consideration of its reactivity under acidic or oxidizing conditions.
1,2-Propanediol, 3-(2-furanylmethoxy)- structure
20390-21-0 structure
Product name:1,2-Propanediol, 3-(2-furanylmethoxy)-
CAS No:20390-21-0
MF:C8H12O4
MW:172.178
CID:3893122
PubChem ID:67333678

1,2-Propanediol, 3-(2-furanylmethoxy)- Chemical and Physical Properties

Names and Identifiers

    • 1,2-Propanediol, 3-(2-furanylmethoxy)-
    • 3-[(furan-2-yl)methoxy]propane-1,2-diol
    • 3-(furan-2-ylmethoxy)propane-1,2-diol
    • SCHEMBL2248903
    • EN300-7974180
    • 20390-21-0
    • Inchi: InChI=1S/C8H12O4/c9-4-7(10)5-11-6-8-2-1-3-12-8/h1-3,7,9-10H,4-6H2
    • InChI Key: QNHJIUJMUBIEOW-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 172.07355886Da
  • Monoisotopic Mass: 172.07355886Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 5
  • Complexity: 118
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Topological Polar Surface Area: 62.8Ų

1,2-Propanediol, 3-(2-furanylmethoxy)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7974180-5.0g
3-[(furan-2-yl)methoxy]propane-1,2-diol
20390-21-0 95.0%
5.0g
$3147.0 2025-03-21
Enamine
EN300-7974180-0.05g
3-[(furan-2-yl)methoxy]propane-1,2-diol
20390-21-0 95.0%
0.05g
$252.0 2025-03-21
Enamine
EN300-7974180-10.0g
3-[(furan-2-yl)methoxy]propane-1,2-diol
20390-21-0 95.0%
10.0g
$4667.0 2025-03-21
1PlusChem
1P028RM5-5g
3-[(furan-2-yl)methoxy]propane-1,2-diol
20390-21-0 95%
5g
$3952.00 2023-12-19
Aaron
AR028RUH-100mg
3-[(furan-2-yl)methoxy]propane-1,2-diol
20390-21-0 95%
100mg
$542.00 2023-12-15
1PlusChem
1P028RM5-250mg
3-[(furan-2-yl)methoxy]propane-1,2-diol
20390-21-0 95%
250mg
$727.00 2023-12-19
1PlusChem
1P028RM5-10g
3-[(furan-2-yl)methoxy]propane-1,2-diol
20390-21-0 95%
10g
$5831.00 2023-12-19
Aaron
AR028RUH-1g
3-[(furan-2-yl)methoxy]propane-1,2-diol
20390-21-0 95%
1g
$1519.00 2023-12-15
1PlusChem
1P028RM5-100mg
3-[(furan-2-yl)methoxy]propane-1,2-diol
20390-21-0 95%
100mg
$527.00 2023-12-19
Enamine
EN300-7974180-0.5g
3-[(furan-2-yl)methoxy]propane-1,2-diol
20390-21-0 95.0%
0.5g
$847.0 2025-03-21

Additional information on 1,2-Propanediol, 3-(2-furanylmethoxy)-

Recent Advances in the Study of 1,2-Propanediol, 3-(2-furanylmethoxy)- (CAS: 20390-21-0) in Chemical Biology and Pharmaceutical Research

The compound 1,2-Propanediol, 3-(2-furanylmethoxy)- (CAS: 20390-21-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

Recent studies have highlighted the role of 1,2-Propanediol, 3-(2-furanylmethoxy)- as a versatile intermediate in the synthesis of bioactive molecules. Its furan ring and propanediol backbone provide a scaffold for further chemical modifications, making it a valuable building block in medicinal chemistry. Researchers have explored its utility in the development of novel anti-inflammatory and anticancer agents, leveraging its ability to interact with specific biological targets.

One of the key breakthroughs in the study of this compound involves its application in targeted drug delivery systems. A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of 1,2-Propanediol, 3-(2-furanylmethoxy)- could enhance the solubility and bioavailability of poorly water-soluble drugs. This finding opens new avenues for improving the efficacy of existing therapeutics, particularly in oncology and infectious diseases.

In addition to its pharmacological potential, the compound has also been investigated for its role in green chemistry. A recent report in *ACS Sustainable Chemistry & Engineering* outlined a novel, eco-friendly synthesis route for 1,2-Propanediol, 3-(2-furanylmethoxy)-, utilizing biocatalytic methods to reduce environmental impact. This approach aligns with the growing demand for sustainable practices in pharmaceutical manufacturing.

Despite these advancements, challenges remain in fully understanding the compound's mechanism of action and optimizing its therapeutic profile. Ongoing research is focused on elucidating its pharmacokinetics and toxicity, which are critical for its transition from the lab to clinical applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate progress in this area.

In conclusion, 1,2-Propanediol, 3-(2-furanylmethoxy)- (CAS: 20390-21-0) represents a promising candidate for further exploration in drug discovery and development. Its multifaceted applications, from drug delivery to sustainable synthesis, underscore its potential to address unmet medical needs while adhering to environmental standards. Future studies should prioritize translational research to bridge the gap between laboratory findings and clinical utility.

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